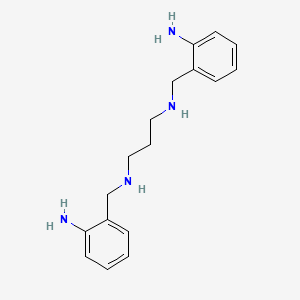
N,N'-Bis(2-aminobenzyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two aminobenzyl groups attached to a propane-1,3-diamine backbone. This compound is known for its chelating properties and is used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-aminobenzyl)propane-1,3-diamine typically involves the reaction of 2-aminobenzylamine with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Step 1: React 2-aminobenzylamine with a suitable protecting group to protect the amine functionalities.
Step 2: React the protected 2-aminobenzylamine with propane-1,3-diamine under anhydrous conditions.
Step 3: Remove the protecting groups to obtain the final product, N,N’-Bis(2-aminobenzyl)propane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-aminobenzyl)propane-1,3-diamine involves its ability to chelate metal ions. This chelation process can inhibit the activity of metalloenzymes and disrupt metal-dependent biological pathways. The compound’s molecular targets include various metal ions such as copper and zinc, which are essential for the function of many enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2-aminoethyl)propane-1,3-diamine
- N,N’-Bis(2-mercaptophenyl)propane-1,3-diamine
- N,N’-Bis(2,3,4-trimethoxybenzyl)propane-1,3-diamine
Uniqueness
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine is unique due to its specific structure, which allows for strong chelation with metal ions. This property makes it particularly useful in applications requiring metal ion sequestration and inhibition of metalloenzymes. Its structure also provides versatility in chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
827323-05-7 |
|---|---|
Molekularformel |
C17H24N4 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N,N'-bis[(2-aminophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H24N4/c18-16-8-3-1-6-14(16)12-20-10-5-11-21-13-15-7-2-4-9-17(15)19/h1-4,6-9,20-21H,5,10-13,18-19H2 |
InChI-Schlüssel |
BBLXIWSQWQHTGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



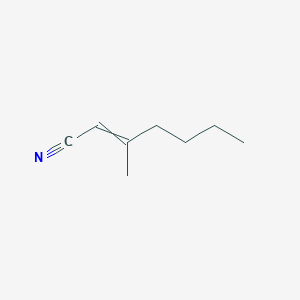
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
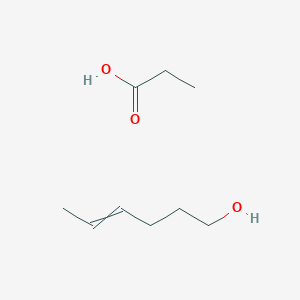

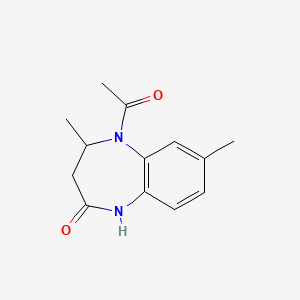
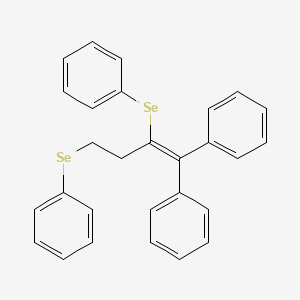
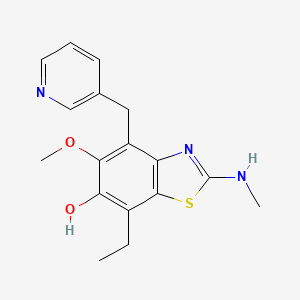
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)

![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

